molecular formula C17H16N2O4 B1678997 ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25036-33-3

ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B1678997
CAS No.: 25036-33-3
M. Wt: 312.32 g/mol
InChI Key: ZOUPQIZRXKCDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a synthetic polymer composed of repeating urethane units. It is widely used in various fields of life sciences due to its unique properties. When heated, this compound decomposes to release toxic fumes of cyanide and nitrogen oxides . This compound is primarily utilized for research purposes and is not intended for human consumption .

Preparation Methods

ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is synthesized through the polyaddition reaction between a polyol and an isocyanate. The reaction typically occurs at room temperature and under mild conditions . The general formula for the reaction is:

Polyol+DiisocyanatePolyurethane\text{Polyol} + \text{Diisocyanate} \rightarrow \text{Polyurethane} Polyol+Diisocyanate→Polyurethane

In industrial settings, the production of this compound involves the use of specific catalysts and additives to enhance the reaction efficiency and the properties of the final product . The process can be tailored to produce either flexible or rigid polyurethanes by adjusting the structure of the polyol and the isocyanate used .

Chemical Reactions Analysis

ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the polymer, leading to the formation of oxidized products.

    Reduction: The polymer can be reduced using specific reducing agents, resulting in the formation of reduced products.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

CAS No.

25036-33-3

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h1-8H,9H2;3-4H,1-2H2

InChI Key

ZOUPQIZRXKCDRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polyurethane Y-304;  Y-304;  Y 304;  Y304.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 4
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

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